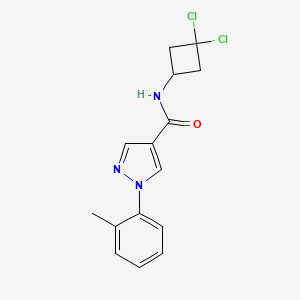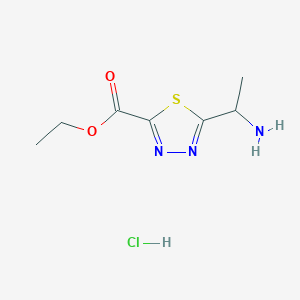![molecular formula C16H19F2NO5 B7437552 (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as Difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in cell growth and proliferation. In
Mecanismo De Acción
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid irreversibly inhibits ornithine decarboxylase (ODC), an enzyme that catalyzes the conversion of ornithine to putrescine, a precursor of polyamines. Polyamines are essential for cell growth and proliferation, and their synthesis is tightly regulated by ODC. DFMO binds to the active site of ODC and irreversibly inhibits its activity, leading to a decrease in polyamine synthesis.
Biochemical and Physiological Effects
The inhibition of ODC by this compound leads to a decrease in polyamine synthesis, which has several biochemical and physiological effects. Polyamines are essential for cell growth and proliferation, and their depletion by DFMO leads to a decrease in cell proliferation. In addition, polyamines have been implicated in the regulation of gene expression, and their depletion by DFMO can lead to changes in gene expression patterns.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for lab experiments, including its irreversible inhibition of ODC, which allows for long-lasting effects on polyamine synthesis. In addition, DFMO has been extensively studied in preclinical models, making it a well-established tool for studying the role of polyamines in various diseases.
However, DFMO also has several limitations for lab experiments. Its irreversible inhibition of ODC can lead to off-target effects, and its effects on polyamine synthesis can be complex and context-dependent. In addition, DFMO can have toxic effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid. One area of research is the development of new DFMO analogs with improved pharmacokinetic properties and selectivity for ODC. Another area of research is the exploration of DFMO's potential use in combination with other drugs for cancer treatment. In addition, DFMO's potential use in the treatment of neurological disorders and parasitic infections warrants further investigation. Finally, the role of polyamines in various diseases and their potential as therapeutic targets remains an active area of research.
Métodos De Síntesis
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid can be synthesized through the reaction of 2,3-dihydroxybutanoic acid with 4-(2,4-difluorophenyl)oxan-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, parasitic infections, and neurological disorders. The irreversible inhibition of ODC by DFMO leads to a decrease in polyamine synthesis, which is essential for cell growth and proliferation. This mechanism of action makes DFMO a promising candidate for cancer treatment, as cancer cells have high levels of ODC and polyamine synthesis.
DFMO has also been studied for its potential use in the treatment of parasitic infections such as African sleeping sickness and Chagas disease. The parasites responsible for these diseases rely on polyamine synthesis for survival, and DFMO has been shown to be effective in inhibiting polyamine synthesis in these parasites.
In addition, DFMO has been studied for its potential use in the treatment of neurological disorders such as Huntington's disease and schizophrenia. Polyamines have been implicated in the pathogenesis of these disorders, and DFMO has been shown to decrease polyamine levels in the brain, leading to potential therapeutic benefits.
Propiedades
IUPAC Name |
(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO5/c1-9(20)13(14(21)22)19-15(23)16(4-6-24-7-5-16)11-3-2-10(17)8-12(11)18/h2-3,8-9,13,20H,4-7H2,1H3,(H,19,23)(H,21,22)/t9-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEHWTIVGALAKA-RNCFNFMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1(CCOCC1)C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)C1(CCOCC1)C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(6-Aminopyrimidin-4-yl)-5-methylpiperidin-3-yl]methanol](/img/structure/B7437469.png)
![1-[4-ethyl-5-[2-[4-[[3-(methoxymethyl)-1,2-oxazol-4-yl]methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7437480.png)
![1-amino-N-[(2-chlorophenyl)methyl]-N-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7437482.png)

![N-(4-hydroxy-3,5-dimethylphenyl)-4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7437511.png)
![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(1-methoxypiperidin-4-yl)methanone](/img/structure/B7437545.png)
![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)
![3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide](/img/structure/B7437575.png)
